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Abstract

Centpropazine is an experimental antidepressant agent developed by the Central Drug
Research Institute (CDRI) in Lucknow, India. First described in the scientific literature in the
early 1980s, it reached Phase llI clinical trials for the treatment of major depressive disorder
before its development was discontinued. This technical guide provides a comprehensive
overview of the early discovery and development of Centpropazine, summarizing its chemical
synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and clinical
findings. This document is intended for researchers, scientists, and drug development
professionals, presenting available data in a structured format, including detailed experimental
protocols where information is available, and visualizing key pathways and workflows.

Chemical Synthesis and Structure

Centpropazine, with the IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-
yl)propoxy]phenyl]propan-1-one, is a piperazine derivative. While a detailed step-by-step
synthesis protocol for Centpropazine is not publicly available in the reviewed literature, the
synthesis of similar piperazine compounds typically involves multi-step reactions. A generalized
synthetic workflow can be inferred.

Structure:
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e Chemical Formula: C22H28N203

e Molar Mass: 368.477 g/mol

o CAS Number: 91315-34-3[1]

A plausible synthetic route would likely involve the reaction of a substituted

phenoxypropanolamine with a phenylpiperazine derivative. The following diagram illustrates a

logical workflow for such a synthesis.

Generalized Synthetic Workflow

Step 1: Epoxidation
Reaction of 4-hydroxypropiophenone with epichlorohydrin under basic conditions.

l

4-(oxiran-2-ylmethoxy)propiophenone

Intermediate:

'

Step 2: Ring Opening
Nucleophilic addition of 1-phenylpiperazine to the epoxide intermediate.

'
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A plausible synthetic workflow for Centpropazine.

Preclinical Pharmacology

Early preclinical studies described Centpropazine as having an "imipramine-like" profile.
These studies were crucial in establishing its potential as an antidepressant.

In Vivo Studies

The primary in vivo evidence for Centpropazine's antidepressant-like activity comes from
classical animal models of depression. While specific quantitative data such as EDso values are
not available in the reviewed literature, the qualitative effects are documented.

Table 1: Summary of In Vivo Preclinical Findings

Model/Test Species Observed Effect Reference

Reserpine-Induced Rodent Reversal of reserpine-  General literature on
odents

Hypothermia/Ptosis induced effects imipramine-like drugs

_ Potentiation of _
Amphetamine o General literature on
o Rodents amphetamine-induced o
Potentiation imipramine-like drugs
effects

Experimental Protocols (Generalized)

Detailed protocols for the specific preclinical studies on Centpropazine are not available.
However, standardized protocols for these assays are well-established in the field.

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.

o Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled
with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

e Procedure:

o Animals (typically mice or rats) are individually placed in the water cylinder.
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o A pre-test session of 15 minutes may be conducted 24 hours before the test session.
o On the test day, the drug or vehicle is administered at a specified time before the test.

o The animal is placed in the water, and its behavior is recorded for a period of 6 minutes.

e Scoring: The duration of immobility (the time the animal spends floating with only minor
movements to keep its head above water) is measured. A decrease in immobility time is
indicative of an antidepressant-like effect.

The Tail Suspension Test is another common model for screening antidepressant drugs.
o Apparatus: A suspension bar or ledge is used to suspend the mice by their tails.
e Procedure:

o A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the
tip.

o The mouse is suspended by its tail from the bar, high enough so it cannot reach any
surfaces.

o The test is typically run for 6 minutes.

e Scoring: The duration of immobility (when the mouse hangs passively and motionless) is
recorded. A reduction in immobility time suggests antidepressant activity.
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Preclinical Antidepressant Screening Workflow

Animal Model
(e.g., Rat, Mouse)

'

Drug Administration
(Vehicle or Centpropazine)

'

Behavioral Assay
(Forced Swim Test or Tail Suspension Test)

'

Data Acquisition
(Record immobility time)

'

Statistical Analysis
(Compare drug vs. vehicle)

'
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A typical workflow for preclinical screening of antidepressants.
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Mechanism of Action

The precise mechanism of action of Centpropazine is not fully elucidated. However, early in
vitro studies pointed towards its interaction with the adrenergic system.

In Vitro Studies

Research on rat cerebral cortical slices indicated that Centpropazine moderately antagonized
a1-adrenoceptors. This was demonstrated by its ability to inhibit the specific binding of
[3H]prazosin. Furthermore, it was found to inhibit the accumulation of inositol phosphate, a
second messenger associated with ai-adrenoceptor activation, but did not affect cyclic AMP

accumulation.

Table 2: Summary of In Vitro Mechanistic Findings

Assay System Finding Implication
o Rat cerebral cortical ) o1-adrenoceptor
[3H]prazosin Binding Moderate antagonism
membranes blockade
Inositol Phosphate Rat cerebral cortical o Blockade of Gg-
_ _ Inhibition . .
Accumulation slices coupled signaling

_ _ No interaction with Gs
Cyclic AMP Rat cerebral cortical )
No effect or Gi-coupled

Accumulation slices )
adrenergic receptors

Signaling Pathway

The antagonism of ai-adrenoceptors by Centpropazine suggests its interference with the Gqg-
coupled signaling cascade. This pathway is crucial for various cellular responses mediated by

norepinephrine.
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a1-Adrenoceptor Signaling Pathway and Centpropazine's Point of Intervention
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Centpropazine's inhibitory effect on the ai-adrenoceptor signaling pathway.
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Experimental Protocols (Generalized)

Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g.,
Tris-HCI) and centrifuged to obtain a membrane preparation.

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g.,
[3H]prazosin for ai-adrenoceptors) and varying concentrations of the test compound
(Centpropazine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined.

Tissue Preparation: Slices of rat cerebral cortex are prepared and pre-incubated with
[BH]myo-inositol to label the cellular phosphoinositide pools.

Stimulation: The slices are then incubated with the agonist (e.g., norepinephrine) in the
presence or absence of various concentrations of Centpropazine. Lithium chloride (LiCl) is
typically included to inhibit inositol monophosphatase, leading to the accumulation of inositol
phosphates.

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

Separation: The different inositol phosphates are separated by anion-exchange
chromatography.

Quantification: The radioactivity in the inositol phosphate fractions is measured by liquid
scintillation counting.

Pharmacokinetics

A study in rats provided key pharmacokinetic parameters for Centpropazine.[2]
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Table 3: Pharmacokinetic Parameters of Centpropazine in Rats

Parameter Route of Administration Value
Elimination Half-life (t1/2) Intravenous (5 mg/kg) 39.5 min
Clearance Intravenous (5 mg/kg) 118 ml/min/kg
Volume of Distribution (Vd) Intravenous (5 mg/kg) 1945 ml/kg
Oral Bioavailability Oral (40 mg/kg) ~0.2%
First-Pass Effect (Intestinal +

) Oral 98.7%
Hepatic)
Time to Maximum Brain )

) Oral 30 min

Concentration (Cmax)
Serum Protein Binding - 92.0% £ 0.8%

The very low oral bioavailability is attributed to a significant first-pass metabolism in the gut and
liver. Despite this, Centpropazine readily penetrates the brain.[2]

Clinical Development

Centpropazine underwent early-phase clinical trials in human volunteers to assess its safety,
tolerability, and dose-range.

Phase | Studies

A double-blind, non-crossover study was conducted in male volunteers.[3]

Table 4: Summary of Phase | Single-Dose Study

Dose Range Number of Volunteers Adverse Effects

Well tolerated. Drowsiness,
) heaviness, weakness, and/or
10 - 160 mg (single oral doses)  4-5 per group
headache reported only at

doses of 120 mg and above.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b186918?utm_src=pdf-body
https://www.benchchem.com/product/b186918?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14872554/
https://www.benchchem.com/product/b186918?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2628304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 5: Summary of Phase | Multiple-Dose Study

Daily Dose Duration Adverse Effects

Mild restlessness and
40 mg or 80 mg 4 weeks insomnia in some subjects

receiving 80 mg.

In both studies, no adverse effects were noted in various laboratory tests, ECG, or vital
parameters.[3]

Efficacy Studies

An open-label trial evaluated the efficacy of Centpropazine in patients with endogenous
depression.

Table 6: Summary of Open-Label Efficacy Trial

Parameter Details

Patient Population 42 patients with endogenous depression
Dose Range 40 - 120 mg per day

Duration 4 weeks

Change in Hamilton Depression Rating Scale

Primary Outcome
(HDRS) score

A significant lowering of HDRS score was

observed in 34 patients. Antidepressant effect
Results was detected within one week in 9 patients, two

weeks in 28 patients, and three weeks in all 34

responding patients.

] Giddiness, headache, dryness of mouth, and
Reported Side Effects ] )
weakness in 11 patients.

Clinical Trial Protocol (Generalized for a Phase | Study)
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Atypical Phase I clinical trial protocol to assess a new antidepressant like Centpropazine
would include the following elements:

o Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and
multiple-ascending dose study.

e Inclusion Criteria: Healthy adult male volunteers, within a specific age and BMI range, with
no significant medical history.

» Exclusion Criteria: History of psychiatric iliness, substance abuse, significant allergies, or use
of concomitant medications.

e Study Procedures:
o Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests.

o Dosing: Administration of a single oral dose of the investigational drug or placebo, followed
by a washout period. For the multiple-dose part, daily dosing for a specified period.

o Safety Monitoring: Regular monitoring of vital signs, ECGs, and adverse events. Blood
and urine samples are collected for safety laboratory tests.

o Pharmacokinetics: Serial blood samples are collected at predefined time points to
determine the pharmacokinetic profile of the drug.

e Endpoints:

o Primary: Safety and tolerability, assessed by the incidence and severity of adverse events
and changes in safety parameters.

o Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, ti/2).

Conclusion

Centpropazine represented a promising antidepressant candidate from the Central Drug
Research Institute of India. Its early development was characterized by a typical pipeline of
preclinical and clinical studies that established its imipramine-like antidepressant profile, its
mechanism involving ai-adrenoceptor antagonism, and its safety and tolerability in early
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human trials. Despite reaching late-stage clinical development, it was never marketed, and the
reasons for the discontinuation of its development are not widely documented in the public
literature. The available data, summarized in this guide, provides a valuable case study for drug
development professionals and researchers in the field of psychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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